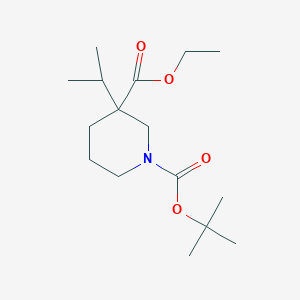

Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-propan-2-ylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO4/c1-7-20-13(18)16(12(2)3)9-8-10-17(11-16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZNSLKGLUNCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1-Boc-3-piperidinecarboxylate: A Cornerstone Building Block in Modern Drug Discovery

An important note on the scope of this guide: Initial inquiries for "Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate" did not yield a commercially available compound with a registered CAS number. This suggests that the isopropyl derivative is a specialized or novel compound. This guide will therefore focus on the well-characterized and widely utilized parent compound, Ethyl 1-Boc-3-piperidinecarboxylate . The principles of synthesis, reactivity, and application detailed herein provide a foundational understanding for the development of its derivatives.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. Ethyl 1-Boc-3-piperidinecarboxylate has emerged as a critical intermediate in this field, offering a unique combination of stability and reactivity that streamlines the synthesis of complex molecular architectures.[1]

The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the amine temporarily inert, allowing for selective modifications at other positions of the molecule.[1] The ethyl ester at the 3-position provides a versatile handle for a variety of chemical transformations, including amide bond formation, reduction, and carbon-carbon bond-forming reactions. This guide provides an in-depth overview of the properties, synthesis, and applications of this pivotal molecule for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Ethyl 1-Boc-3-piperidinecarboxylate is typically a white to off-white crystalline solid at room temperature.[2][3] Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 130250-54-3 | [2][4] |

| Molecular Formula | C₁₃H₂₃NO₄ | [2][4] |

| Molecular Weight | 257.33 g/mol | [5] |

| Appearance | White to yellow to orange powder or lump | [2][5] |

| Melting Point | 31-35 °C | [2][4] |

| Boiling Point | 95 °C at 0.5 mmHg | [2][4] |

| Density | ~1.077 g/cm³ (predicted) | [2][4] |

| Refractive Index | ~1.473 | [2][4] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| pKa | -2.40 ± 0.40 (predicted) | [5] |

Spectroscopic Characterization

Characterization of Ethyl 1-Boc-3-piperidinecarboxylate is typically achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), and the protons of the piperidine ring, which will appear as a series of multiplets in the region of 1.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyls of the Boc group and the ethyl ester, the quaternary carbon and methyls of the tert-butyl group, the carbons of the ethyl group, and the carbons of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the carbamate (around 1690 cm⁻¹) and the ester (around 1730 cm⁻¹), as well as C-H stretching and bending vibrations.[6]

Safety and Handling

As with all laboratory chemicals, Ethyl 1-Boc-3-piperidinecarboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]

-

Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[4]

-

Eye Irritation (Category 2) , H319: Causes serious eye irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Reaction Pathways

The synthesis of Ethyl 1-Boc-3-piperidinecarboxylate is typically achieved through one of two primary routes: the protection and esterification of a pre-existing piperidine core or the reduction of a substituted pyridine precursor followed by protection.

Pathway 1: From Piperidine-3-carboxylic Acid

This is a straightforward and common laboratory-scale synthesis. The commercially available piperidine-3-carboxylic acid (nipecotic acid) is first protected at the nitrogen atom with a Boc group, followed by esterification of the carboxylic acid.

Caption: Synthesis from piperidine-3-carboxylic acid.

Experimental Protocol: Boc Protection and Esterification

-

Boc Protection: To a solution of piperidine-3-carboxylic acid in a suitable solvent mixture (e.g., 1,4-dioxane and water), add a base such as sodium hydroxide or triethylamine. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-piperidine-3-carboxylic acid.

-

Esterification: Dissolve the resulting carboxylic acid in absolute ethanol. Add a catalytic amount of a strong acid, such as sulfuric acid. Heat the mixture to reflux and monitor the reaction by TLC.

-

Final Purification: After completion, cool the reaction mixture and neutralize the acid. Remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography on silica gel to afford pure Ethyl 1-Boc-3-piperidinecarboxylate.

Pathway 2: Reduction of Pyridine Precursor

An alternative route involves the catalytic hydrogenation of an appropriately substituted pyridine derivative, such as ethyl nicotinate, followed by Boc protection of the resulting secondary amine.

Caption: Synthesis via pyridine reduction.

This method is often favored for larger-scale syntheses due to the lower cost of starting materials. The choice of catalyst and reaction conditions is crucial to achieve high yields and avoid side reactions.

Applications in Drug Discovery and Organic Synthesis

The true value of Ethyl 1-Boc-3-piperidinecarboxylate lies in its versatility as a synthetic intermediate. The Boc group provides robust protection under a wide range of conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid or HCl in dioxane), revealing the piperidine nitrogen for further functionalization. The ethyl ester can be readily converted to amides, reduced to an alcohol, or serve as a precursor for other functional groups.

Key Synthetic Transformations

Caption: Key synthetic transformations of the title compound.

-

Pharmaceutical Development: This building block is instrumental in the synthesis of a wide range of drug candidates, including agents targeting the central nervous system, as well as treatments for metabolic and inflammatory conditions.[1][7] For example, it is a key reactant in the synthesis of GABA-A receptor agonists and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE).[3]

-

Peptide Chemistry: The chiral versions of this compound, such as Ethyl (S)-N-Boc-piperidine-3-carboxylate, are used to incorporate constrained amino acid analogues into peptides, which can enhance their stability and biological activity.[7]

-

Alkaloid Synthesis: The piperidine core is central to numerous natural product alkaloids, and this compound serves as a valuable starting material for their total synthesis.[3]

Conclusion

Ethyl 1-Boc-3-piperidinecarboxylate is a quintessential example of a versatile and enabling building block in modern organic synthesis. Its straightforward preparation, orthogonal protecting group strategy, and multiple points for diversification have solidified its role as a high-value intermediate in the pharmaceutical and chemical industries. For researchers aiming to construct complex molecules containing the piperidine scaffold, a thorough understanding of the properties and reactivity of this compound is essential for the efficient and successful development of new chemical entities.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 21). Ethyl 1-Boc-piperidine-3-carboxylate: Key Intermediate for Drug Discovery & Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl (R)-N-boc-piperidine-3-carboxylate. Retrieved from [Link]

-

ECHEMI. (n.d.). Buy ethyl 1-boc-3-piperidinecarboxylate from Conier Chem&Pharma Limited. This is a repeated reference to the same source as[2] and contains identical information.

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. (S)-N-Boc-哌啶-3-甲酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 1-Boc-3-piperidinecarboxylate | 130250-54-3 [chemicalbook.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. chemimpex.com [chemimpex.com]

Structure and stereochemistry of Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate

An In-depth Technical Guide to the Structure and Stereochemistry of Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted chiral piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] this compound represents a sophisticated building block, incorporating a sterically demanding quaternary stereocenter at the C3 position. This guide provides a detailed examination of its structure, stereochemical complexity, plausible synthetic pathways, and analytical characterization. By synthesizing information from established chemical principles and analogous structures, this document serves as a technical resource for professionals engaged in the design and synthesis of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a derivative of piperidine, a six-membered saturated nitrogen heterocycle. Its structure is characterized by three key functional groups attached to the piperidine core:

-

N-Boc Group: A tert-butoxycarbonyl (Boc) group attached to the ring nitrogen. This bulky protecting group serves to prevent unwanted reactions at the nitrogen and significantly influences the ring's conformational preferences.[3]

-

C3-Ethyl Carboxylate: An ethyl ester functionality at the C3 position.

-

C3-Isopropyl Group: An isopropyl group also at the C3 position, creating a quaternary carbon stereocenter.

The presence of both an isopropyl and an ethyl carboxylate group at the same carbon atom introduces significant steric hindrance and defines the molecule's three-dimensional architecture.

Physicochemical Data Summary

While specific experimental data for this exact derivative is not broadly published, the properties can be reliably estimated based on its constituent parts and data from closely related analogs like Ethyl 1-Boc-piperidine-3-carboxylate.

| Property | Value | Source/Analogy |

| Molecular Formula | C₁₆H₂₉NO₄ | (Calculated) |

| Molecular Weight | 299.41 g/mol | (Calculated) |

| Appearance | Likely a colorless oil or low-melting solid | Analogy[4][5] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | (Inferred) |

| CAS Number (Parent) | 130250-54-3 (for Ethyl 1-Boc-3-piperidinecarboxylate) | [5][6] |

Stereochemistry and Conformational Analysis

The stereochemical landscape of this molecule is complex, defined by both configurational and conformational isomerism. Understanding this landscape is critical for its application in stereospecific drug design.

Configurational Isomerism: The C3 Stereocenter

The C3 carbon is a chiral center, as it is bonded to four different groups: the piperidine C2, the piperidine C4, the isopropyl group, and the ethyl carboxylate group. Consequently, the molecule exists as a pair of enantiomers:

-

(S)-Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate

-

(R)-Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate

Without a chiral synthesis or resolution, the compound would be produced as a racemic mixture. The synthesis of enantiomerically pure piperidines is a significant area of research due to the often dramatic differences in biological activity between enantiomers.[1][7]

Conformational Isomerism: The Piperidine Ring

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[3][8] The presence of the bulky N-Boc group introduces further complexity. The rotation around the N-CO bond is restricted, and the Boc group itself has a significant steric footprint that influences the ring equilibrium.[3]

For the 3,3-disubstituted piperidine ring, two primary chair conformers are in equilibrium. The key consideration is the axial versus equatorial placement of the bulky isopropyl and ethyl carboxylate groups.

-

Conformer A (Isopropyl Equatorial): The larger isopropyl group occupies the less sterically hindered equatorial position.

-

Conformer B (Ethyl Carboxylate Equatorial): The ethyl carboxylate group occupies the equatorial position.

Due to greater A-values (a measure of steric bulk), the isopropyl group is larger than the ethyl carboxylate group. Therefore, the conformational equilibrium is expected to strongly favor the conformer where the isopropyl group is in the equatorial position to minimize unfavorable 1,3-diaxial interactions.

Diagram: Enantiomers and Chair Conformations

Caption: Configurational (R/S) and conformational isomers.

Synthetic Strategies and Methodologies

The synthesis of 3,3-disubstituted piperidines, especially those with a quaternary stereocenter, presents a significant challenge.[9] A plausible and direct approach involves the α-alkylation of a pre-existing piperidine-3-carboxylate.

Proposed Synthetic Pathway: Diastereoselective Alkylation

A logical route starts from the commercially available Ethyl 1-Boc-piperidine-3-carboxylate. The proton at the C3 position can be removed by a strong, non-nucleophilic base to form a lithium enolate, which is then trapped by an isopropyl electrophile.

Diagram: Proposed Synthetic Workflow

Caption: Synthetic workflow for the target molecule.

Experimental Protocol (Hypothetical)

This protocol is a representative methodology based on standard organic synthesis techniques for enolate alkylation.

Step 1: Enolate Formation

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium to a solution of diisopropylamine in THF to form Lithium diisopropylamide (LDA) in situ.

-

Add a solution of Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Alkylation

-

To the enolate solution, add 2-iodopropane (1.2 eq) dropwise.

-

Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the target compound as a racemic mixture.

Asymmetric Synthesis Considerations

Achieving an enantiomerically enriched product requires a more sophisticated approach. Modern methods for synthesizing chiral piperidines include:

-

Chemo-enzymatic Dearomatization: Using a combination of chemical synthesis and biocatalysis to dearomatize pyridine precursors with high stereocontrol.[1][7]

-

Transition-Metal Catalysis: Employing chiral rhodium or palladium catalysts for asymmetric hydrogenation or coupling reactions of pyridine derivatives.[10]

-

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as an amino acid, to construct the piperidine ring.

Analytical and Spectroscopic Characterization

The structure of the final compound must be rigorously confirmed using standard analytical techniques. The following are the expected spectral characteristics.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Boc Group: A sharp singlet around δ 1.4-1.5 ppm (9H). Isopropyl Group: A doublet around δ 0.9-1.0 ppm (6H) and a septet around δ 2.0-2.2 ppm (1H). Ethyl Group: A triplet around δ 1.2-1.3 ppm (3H) and a quartet around δ 4.1-4.2 ppm (2H). Piperidine Ring: A series of complex multiplets between δ 1.5-4.0 ppm. |

| ¹³C NMR | Carbonyls: Two signals in the δ 170-175 ppm (ester) and δ 154-156 ppm (carbamate) regions. Boc Group: Signals around δ 80 ppm (quaternary C) and δ 28 ppm (CH₃). Quaternary C3: A signal around δ 45-55 ppm. Other Aliphatics: Signals for the ethyl, isopropyl, and piperidine ring carbons in the δ 14-65 ppm range. |

| IR Spectroscopy | C=O Stretches: A strong, sharp band for the ester carbonyl around 1730-1740 cm⁻¹ and another for the carbamate carbonyl around 1680-1695 cm⁻¹. C-H Stretches: Bands just below 3000 cm⁻¹ for aliphatic C-H bonds. |

| Mass Spectrometry (ESI+) | [M+H]⁺: Expected at m/z 300.4. [M+Na]⁺: Expected at m/z 322.4. Fragmentation: A significant fragment corresponding to the loss of the Boc group (100 Da) or isobutylene (56 Da). |

Purification and Chiral Separation

After synthesis, purification is essential to remove unreacted starting materials and byproducts. For applications requiring a single enantiomer, separation of the racemic mixture is a critical final step.

Standard Purification

-

Flash Column Chromatography: The primary method for purifying the crude product. A gradient of ethyl acetate in hexanes is typically effective for eluting compounds of this polarity.

Chiral Separation

The separation of enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.[11]

Diagram: Post-Synthesis Processing Workflow

Caption: Purification and chiral resolution workflow.

Protocol Outline: Chiral HPLC Separation

-

Column Selection: Choose a suitable Chiral Stationary Phase (CSP), often polysaccharide-based columns (e.g., Chiralpak® series), which are effective for a wide range of compounds.[11]

-

Method Development: Screen various mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) to find optimal separation conditions.

-

Analysis: Inject the racemic mixture and monitor the elution profile using a UV detector. The two enantiomers should appear as distinct peaks with different retention times.

-

Preparative Separation: Scale up the analytical method to a preparative or semi-preparative scale to isolate multi-milligram or gram quantities of each enantiomer.

-

Fraction Collection & Analysis: Collect the fractions corresponding to each peak and confirm the enantiomeric purity (enantiomeric excess, or ee) of each isolated enantiomer.

Conclusion and Future Outlook

This compound is a valuable, albeit synthetically challenging, building block for drug discovery. Its rigid, three-dimensional structure, defined by a quaternary stereocenter and the bulky N-Boc group, provides an excellent scaffold for exploring chemical space. The methodologies outlined in this guide for its synthesis, characterization, and stereoisomer separation provide a framework for its practical application in the laboratory. As the demand for structurally novel and stereochemically pure pharmaceutical agents continues to grow, the importance of complex building blocks like this will only increase, driving further innovation in asymmetric synthesis and purification technologies.

References

- BenchChem. (2025). Comparative analysis of different chiral separation techniques for benzylpiperidines. BenchChem.

-

Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. Available at: [Link]

- BenchChem. (2025). A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Related Scaffolds. BenchChem.

- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

-

PubChem. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2. Available at: [Link]

-

ResearchGate. (n.d.). High-value stereo-enriched 3-and 3,4-substituted piperidines and.... Available at: [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 1-Boc-piperidine-3-carboxylate: Key Intermediate for Drug Discovery & Synthesis. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines. BenchChem.

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226. Available at: [Link]

-

J&K Scientific. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate, 98% | 130250-54-3. J&K Scientific. Available at: [Link]

-

Jones, G. R., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link]

-

Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Available at: [Link]

-

Jeyaraman, R., & Ravindran, T. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. Available at: [Link]

-

Kumar, A., & Chimni, S. S. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Online Periodicals Repository. Available at: [Link]

Sources

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ias.ac.in [ias.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate: A Technical Guide to a Key Synthetic Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design. The strategic functionalization of this ring system is paramount for modulating pharmacological activity. This guide focuses on Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate, a derivative of the well-established building block, Ethyl 1-Boc-3-piperidinecarboxylate.

While direct experimental data for the 3-isopropyl derivative is not extensively published, this whitepaper will provide a comprehensive overview of the core scaffold, Ethyl 1-Boc-3-piperidinecarboxylate. We will synthesize available data on its properties, synthesis, and reactivity, and provide expert analysis on the strategic implications and predicted physicochemical changes introduced by the C3-isopropyl group. This approach offers a robust, predictive framework for researchers working with this and related substituted piperidine systems.

Physicochemical Properties: Core Scaffold and the Influence of C3-Alkylation

The introduction of a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves to increase stability and modulate reactivity, making the molecule an ideal intermediate for multi-step syntheses.[1][3] The ethyl ester at the C3 position provides a versatile handle for further chemical modification.

Data Presentation: Properties of the Parent Scaffold

The following table summarizes the known physical and chemical properties for the parent compound, Ethyl 1-Boc-3-piperidinecarboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][4][5] |

| Molecular Weight | 257.33 g/mol | [1][5][6] |

| Appearance | White to light brown solid or liquid | [1] |

| Melting Point | 31-40 °C | [1][4][6][7] |

| Boiling Point | 95 °C at 0.5 mmHg; 323.9 °C at 760 mmHg | [4][6] |

| Density | ~1.077 g/cm³ (Predicted) | [4][6] |

| Refractive Index | ~1.473 | [4][6] |

| Flash Point | >110 °C (>230 °F) | [6][7] |

| XLogP3 | 1.8 | [4] |

Expertise & Experience: Predicted Impact of the 3-Isopropyl Group

The introduction of an isopropyl group at the C3 position, creating a quaternary stereocenter, would predictably alter these properties:

-

Molecular Weight and Formula: The molecular formula would become C₁₆H₂₉NO₄ with a corresponding increase in molecular weight to 299.41 g/mol .

-

Lipophilicity: The addition of the nonpolar isopropyl group will increase the molecule's lipophilicity, leading to a higher calculated LogP value. This has direct implications for solubility, favoring organic solvents over aqueous media, and can significantly impact the pharmacokinetic profile of downstream drug candidates.

-

Steric Hindrance: The quaternary center at C3 introduces significant steric bulk around the ethyl ester. This is expected to decrease the reactivity of the ester towards nucleophilic attack (e.g., hydrolysis, amidation) compared to the parent compound.

-

Melting and Boiling Points: The increased molecular weight and van der Waals forces would likely lead to an increase in both the melting and boiling points.

Synthesis and Strategic Considerations

The synthesis of substituted piperidines is a well-trodden field, with common strategies including the hydrogenation of pyridine precursors or the cyclization of linear amine-containing chains.[8]

Experimental Protocol: Synthesis of the Parent Scaffold (Ethyl 1-Boc-3-piperidinecarboxylate)

A common laboratory-scale synthesis involves the protection and reduction of a commercially available precursor, such as ethyl nipecotate (ethyl piperidine-3-carboxylate).

-

Dissolution: Dissolve ethyl nipecotate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system like DCM/water.

-

Base Addition: Add a base, such as triethylamine (1.5 equivalents) or aqueous sodium bicarbonate, to neutralize the HCl formed during the reaction.

-

Boc Protection: Cool the solution to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent. The Boc group is introduced to protect the amine, preventing side reactions in subsequent steps.[3]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Perform an aqueous workup. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and finally a brine solution to remove residual water.[9]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by silica gel column chromatography to yield pure Ethyl 1-Boc-3-piperidinecarboxylate.[9]

Mandatory Visualization: Synthetic Workflow for Parent Scaffold

Caption: General workflow for the Boc-protection of ethyl nipecotate.

Authoritative Grounding: Strategy for C3-Isopropyl Group Introduction

Synthesizing the target molecule, this compound, requires the formation of a C-C bond at the C3 position. The most logical approach is the α-alkylation of the corresponding ester enolate.

Causality Behind Experimental Choices:

-

Starting Material: The synthesis would begin with the readily available Ethyl 1-Boc-3-piperidinecarboxylate.

-

Deprotonation: To form the enolate, a strong, non-nucleophilic, sterically hindered base is required. Lithium diisopropylamide (LDA) is the base of choice. Its use at low temperatures (e.g., -78 °C) ensures rapid and irreversible deprotonation at the α-carbon (C3), forming the kinetic enolate. This minimizes side reactions like self-condensation or reaction at the Boc-carbonyl.

-

Alkylation: The formed enolate is then quenched with an isopropyl electrophile, such as 2-iodopropane or 2-bromopropane. The iodide is a better leaving group, generally leading to higher yields.

-

Control: The reaction must be maintained under strictly anhydrous and inert (e.g., Argon or Nitrogen) conditions to prevent the enolate from being quenched by protons from water or air.

Mandatory Visualization: Proposed Synthesis of the Target Molecule

Caption: Proposed synthetic route via α-alkylation of the ester enolate.

Spectral Analysis and Characterization

Confirming the structure of the final compound relies on a combination of spectroscopic methods.

Expected Data for the Parent Scaffold:

-

¹H NMR: Key signals would include a multiplet around 4.1 ppm for the ester -OCH₂-, a quartet for the ester -CH₃ around 1.2 ppm, a singlet for the nine Boc protons around 1.4 ppm, and a series of complex multiplets for the piperidine ring protons between 1.5 and 3.8 ppm.

-

¹³C NMR: Diagnostic peaks would appear around 174 ppm for the ester carbonyl, 80 ppm for the quaternary carbon of the Boc group, 60 ppm for the ester -OCH₂-, and 28 ppm for the Boc methyl carbons.

-

IR Spectroscopy: Strong characteristic absorption bands would be observed around 1735 cm⁻¹ for the ester C=O stretch and 1690 cm⁻¹ for the carbamate C=O stretch of the Boc group.

-

Mass Spectrometry: The exact mass would be used for high-resolution mass spec (HRMS) confirmation.[4] A common fragmentation pattern involves the loss of the Boc group or isobutylene.

Trustworthiness: Self-Validating Spectral Changes for the 3-Isopropyl Derivative

The successful synthesis of this compound would be unequivocally confirmed by the following predictable changes in its spectra compared to the parent compound:

-

¹H NMR:

-

The disappearance of the proton signal at C3.

-

The appearance of new signals corresponding to the isopropyl group: a septet (one proton) around 2.0-2.5 ppm and a doublet (six protons) around 0.9-1.1 ppm.

-

-

¹³C NMR:

-

The appearance of three new signals for the isopropyl group (one methine and two equivalent methyls).

-

A downfield shift of the C3 carbon signal, which is now a quaternary carbon.

-

-

Mass Spectrometry: The molecular ion peak in HRMS would correspond to the new molecular formula, C₁₆H₂₉NO₄.

Reactivity and Synthetic Utility

The synthetic value of this scaffold lies in the orthogonal reactivity of its functional groups. The Boc-protected amine and the ethyl ester can be selectively manipulated, providing access to a wide array of more complex molecules.[2][]

Key Transformations:

-

Boc-Deprotection: The Boc group is reliably removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[3][11] This reveals the secondary amine, which can then participate in reactions like reductive amination, acylation, or arylation to build molecular complexity.

-

Ester Hydrolysis: The ethyl ester can be saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HOBT, DCC).[9]

-

Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. This transformation provides another point for diversification.

Mandatory Visualization: Key Reaction Pathways

Caption: Orthogonal reactivity of the N-Boc and C3-ester functional groups.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Identification: For the parent compound, GHS classifications indicate it is harmful if swallowed (H302), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[4][5][7]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[4][12][13]

-

Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[5][12]

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required.[7][12]

-

Storage: Store in a well-ventilated place, keeping the container tightly closed.[1][12]

Trustworthiness: The 3-isopropyl derivative is an uncharacterized compound. Therefore, it should be handled with the assumption that it is at least as hazardous as the parent compound. A thorough risk assessment should be performed before synthesis and handling.

Conclusion

This compound represents a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. By understanding the established properties and reactivity of its parent scaffold, researchers can strategically approach its synthesis and leverage its unique structural features. The introduction of the C3-isopropyl group creates a sterically hindered quaternary center, a motif that can be crucial for locking in specific conformations and improving metabolic stability in drug candidates. This guide provides the foundational knowledge and predictive insights necessary for scientists and developers to confidently incorporate this and similar scaffolds into their research programs, accelerating the discovery of novel therapeutics.

References

-

PubChem. (n.d.). CID 161290137 | C16H30N2O4. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl (S)-N-Boc-piperidine-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2022). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Ethyl 1-Boc-piperidine-3-carboxylate: Key Intermediate for Drug Discovery & Synthesis. Retrieved from [Link]

-

J&K Scientific. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate, 98% | 130250-54-3. Retrieved from [Link]

- Kim, K., & Le, K. (1998). Soluble Polymer-Supported Synthesis of N, N-di(Boc)-Protected Guanidines. Tetrahedron Letters, 39(50), 9257-9260*.

- Bhattacharya, S., et al. (2011). Synthesis and Characterization of a New Dipeptide Analogue. Der Pharma Chemica, 3(3), 174-188.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

- Prasanthi, G. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chembk.com [chembk.com]

- 7. Ethyl (S)-N-Boc-piperidine-3-carboxylate 95 191599-51-6 [sigmaaldrich.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 11. rsc.org [rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.es [fishersci.es]

A Senior Application Scientist's Guide to the Boc Protecting Group in Piperidine Synthesis

Introduction: The Strategic Imperative of Amine Protection in Piperidine Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its synthesis and functionalization, however, present a fundamental challenge: the nucleophilic and basic nature of the secondary amine. Unchecked, this reactivity can lead to undesired side reactions, complicating multi-step synthetic sequences and compromising yields. The strategic masking of this amine functionality is therefore not merely a convenience but a necessity for achieving precise molecular transformations.

Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group stands out as a versatile and robust workhorse, particularly in the context of piperidine chemistry.[3] Its widespread adoption stems from a favorable combination of characteristics: it is easily introduced, stable under a wide range of non-acidic conditions, and can be cleanly removed under mild acidic conditions.[4][5] This guide provides an in-depth examination of the key characteristics of the Boc protecting group, offering field-proven insights into its application, stability, removal, and its profound influence on the reactivity and conformation of the piperidine ring.

Installation of the Boc Group: Mechanism and Protocol

The protection of the piperidine nitrogen as its N-Boc derivative is a cornerstone reaction, effectively converting the reactive secondary amine into a much less nucleophilic carbamate.[6] This transformation dramatically alters the electronic properties of the nitrogen atom, allowing for selective reactions elsewhere on the piperidine scaffold.[1]

The Protection Mechanism

The most common and efficient method for Boc protection involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[7] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[8][9] This forms a tetrahedral intermediate which subsequently collapses, eliminating a tert-butyl carbonate leaving group. This unstable group readily decomposes into gaseous carbon dioxide and tert-butoxide, which then deprotonates the newly formed ammonium salt to yield the neutral N-Boc-piperidine and tert-butanol.[8] While the reaction can proceed without an external base, the addition of a non-nucleophilic base like triethylamine (TEA) or the use of 4-dimethylaminopyridine (DMAP) as a catalyst can accelerate the reaction.[10]

Caption: Workflow for Boc protection of piperidine.

Experimental Protocol: General Procedure for N-Boc Protection

This protocol describes a standard, scalable procedure for the Boc protection of piperidine or its derivatives.

Materials:

-

Piperidine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

-

Triethylamine (TEA) (2.0 - 3.0 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.05 eq)[11]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]

Procedure:

-

Dissolve the piperidine derivative (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, cooling to 0 °C in an ice bath.

-

To the stirred solution, add triethylamine (TEA) (2.0-3.0 eq), followed by a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M KHSO₄ (or similar aqueous acid), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine derivative.

-

If necessary, purify the product by column chromatography on silica gel.

Stability Profile of the N-Boc Group

A defining characteristic of the Boc group is its remarkable stability across a wide spectrum of reaction conditions, which allows for extensive synthetic manipulations on other parts of the molecule.[5][13] However, its lability in the presence of acid is the key to its utility as a temporary protecting group.

| Condition Type | Reagents / Conditions | Stability of N-Boc Group | Citation(s) |

| Acidic | Strong acids (TFA, HCl), Lewis acids (AlCl₃) | Labile | [4][13][14] |

| Basic | Strong bases (NaOH, KOH), alkoxides | Stable | [15][16] |

| Nucleophilic | Amines, organometallics (Grignards, etc.) | Stable | [10][15] |

| Hydrogenation | H₂, Pd/C | Stable | [17] |

| Oxidative | Common oxidants (m-CPBA, PCC, etc.) | Generally Stable | [13] |

| Reductive | Hydrides (LiAlH₄, NaBH₄) | Stable |

Table 1: Stability of the N-Boc-piperidine moiety under various common reaction conditions.

This orthogonal stability is crucial. For instance, an ester functionality on a Boc-protected piperidine can be saponified with a strong base or reduced with LiAlH₄ without affecting the Boc group, enabling selective transformations that would be impossible with an unprotected piperidine.

Cleavage of the Boc Group: Deprotection Strategies

The facile and clean removal of the Boc group under acidic conditions is the linchpin of its utility.[3] The deprotection is typically rapid and proceeds with high yield.

The Deprotection Mechanism

The acid-catalyzed cleavage of the Boc group proceeds through a well-established E1-type elimination mechanism.[4][9]

-

Protonation: A strong acid (e.g., TFA, HCl) protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[4][7]

-

Carbocation Formation: The C-O bond cleaves, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][9]

-

Decarboxylation: The carbamic acid readily undergoes spontaneous decarboxylation, releasing carbon dioxide gas and yielding the free amine (as its corresponding ammonium salt).[4][7]

The formation of the highly stable tert-butyl cation is the thermodynamic driving force for this reaction. However, this cation is also a potent electrophile and can cause side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.[6][14] Therefore, "scavengers" like anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation.[6]

Caption: Mechanism for the acid-catalyzed deprotection of N-Boc-piperidine.

Common Deprotection Protocols

The choice of acid and solvent system depends on the substrate's overall sensitivity and the desired workup procedure.

| Reagent System | Typical Conditions | Advantages | Considerations | Citation(s) |

| TFA / DCM | 25-50% TFA in CH₂Cl₂ (DCM), RT, 1-2 h | Fast, efficient, volatile reagents are easily removed. | TFA is corrosive and requires careful handling. Scavengers may be needed. | [4][9][18] |

| HCl / Dioxane | 4 M HCl in 1,4-Dioxane, RT, 2-4 h | Product often precipitates as the HCl salt, simplifying isolation. | Dioxane is a peroxide-former and has a high boiling point. | [4] |

| HCl / Methanol | HCl (from AcCl or gas) in MeOH, RT | Milder than TFA, useful for acid-sensitive substrates. | Potential for methyl ester formation if other esters are present. | [14] |

Table 2: Comparison of common conditions for Boc deprotection.

Experimental Protocol: Deprotection with TFA in DCM

-

Dissolve the N-Boc-piperidine derivative (1.0 eq) in DCM in a round-bottom flask.

-

Add trifluoroacetic acid (TFA) (5-10 eq, often as a 25-50% v/v solution in DCM).[18]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

To obtain the free base, dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ or NaOH until gas evolution ceases.[4]

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[4]

The Boc Group's Influence on Piperidine Reactivity and Conformation

Beyond its role as a simple shield, the Boc group profoundly influences the stereoelectronic properties of the piperidine ring, enabling synthetic strategies that are otherwise inaccessible.

Conformational Effects

The piperidine ring typically adopts a stable chair conformation.[19] The introduction of the bulky Boc group on the nitrogen atom introduces significant steric and electronic effects. The partial double bond character of the N-CO (carbamate) bond restricts free rotation, and steric hindrance between the Boc group and substituents at the C2 and C6 positions (A¹,³-strain) can destabilize the typical chair conformation.[20][21] In some cases, particularly with 2,4- or 2,6-disubstituted piperidines, the N-Boc derivative may adopt a higher-energy twist-boat conformation to alleviate these steric clashes.[21] This conformational bias is a critical consideration in stereoselective synthesis, as it dictates the trajectory of incoming reagents.

Directed ortho-Metalation (DoM)

Perhaps the most powerful synthetic application stemming from the Boc group's influence is its ability to act as a directed metalation group (DMG). The carbamate's carbonyl oxygen can coordinate with strong organolithium bases, such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA.[22] This coordination directs the deprotonation to the adjacent C2 or C6 positions, which are typically not the most acidic protons on the ring.[23][24] This generates a nucleophilic carbanion that can be trapped with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂), providing a highly regioselective route to 2-substituted piperidines.[25][26] This strategy is a cornerstone for building complexity on the piperidine scaffold.

Caption: Directed ortho-metalation workflow enabled by the Boc group.

Conclusion

The tert-butyloxycarbonyl group is an indispensable tool in the synthesis of piperidine-containing molecules. Its value extends far beyond its primary function of masking the amine. The Boc group's predictable stability, facile introduction and cleavage, and its powerful ability to direct regioselective functionalization make it a strategic element in the design of complex synthetic routes. For researchers and drug development professionals, a thorough understanding of these key characteristics—from reaction mechanisms and protocols to subtle conformational and electronic influences—is essential for leveraging the full synthetic potential of the piperidine scaffold.

References

- Vertex AI Search. (n.d.). The Role of Boc-Protected Amino Acids: A Focus on (S)-1-Boc-piperidine-2-carboxylic Acid.

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

- BenchChem. (n.d.). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis.

- Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.

- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.

- Journal of the American Chemical Society. (n.d.). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters.

- BenchChem. (n.d.). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.

- (n.d.). The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- PubMed. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. Chem Commun (Camb).

- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.

- BenchChem. (n.d.). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- ChemicalBook. (2023). Di-tert-butyl dicarbonate: Application, synthesis and toxicity.

- ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

- Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.

- ResearchGate. (n.d.). Asymmetric lithiation of N‐Boc Piperidine using Diamine.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ChemicalBook. (2025). 4-N-BOC-Aminopiperidine.

- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. BOC Protection and Deprotection [bzchemicals.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 18. peptide.com [peptide.com]

- 19. ias.ac.in [ias.ac.in]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 22. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

A Technical Guide to 1-(tert-butyl) 3-ethyl 3-isopropylpiperidine-1,3-dicarboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 1-(tert-butyl) 3-ethyl 3-isopropylpiperidine-1,3-dicarboxylate, a substituted piperidine derivative of significant interest in medicinal chemistry. We will delve into its precise chemical identity, plausible synthetic routes, detailed characterization, and its emerging role as a valuable building block in the development of novel therapeutics. The piperidine scaffold is a cornerstone in drug design, and understanding the nuances of its substituted analogues is critical for researchers and drug development professionals.[1][2][3][4]

Nomenclature and Structural Elucidation

The systematic IUPAC name for the compound commonly referred to as "Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate" is 1-(tert-butyl) 3-ethyl 3-isopropylpiperidine-1,3-dicarboxylate . This name accurately describes the molecular architecture:

-

Piperidine: A six-membered saturated heterocycle containing one nitrogen atom.[1][5]

-

1-(tert-butyl)...-1,...dicarboxylate: A tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom at position 1. This protecting group is crucial in multi-step syntheses, allowing for controlled reactivity at other sites of the molecule.[6]

-

3-ethyl...-3-carboxylate: An ethyl ester functional group is located at the 3-position of the piperidine ring.

-

3-isopropyl: An isopropyl group is also attached to the 3-position, creating a quaternary carbon center.

The presence of a quaternary center at the 3-position introduces significant conformational constraints and offers a unique three-dimensional arrangement for interaction with biological targets.

Synthesis and Mechanistic Insights

The synthesis of 3,3-disubstituted piperidines presents a unique challenge due to the formation of a quaternary center. A plausible and efficient method involves the dialkylation of a suitable piperidine precursor.[7][8][9] The following workflow outlines a logical synthetic strategy, starting from a commercially available precursor.

Caption: Synthetic workflow for the preparation of the target molecule.

Experimental Protocol: Synthesis of 1-(tert-butyl) 3-ethyl 3-isopropylpiperidine-1,3-dicarboxylate

This protocol is based on established methods for the α-alkylation of piperidine derivatives.

Materials:

-

Ethyl 1-Boc-piperidine-3-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution

-

Isopropyl iodide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask is charged with anhydrous THF under an inert atmosphere (argon or nitrogen). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: A solution of Ethyl 1-Boc-piperidine-3-carboxylate in anhydrous THF is added dropwise to a stirred solution of LDA at -78 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation: Isopropyl iodide is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for several hours and then gradually warmed to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(tert-butyl) 3-ethyl 3-isopropylpiperidine-1,3-dicarboxylate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: The use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the highly basic LDA and the reactive enolate intermediate by moisture or atmospheric carbon dioxide.

-

Low Temperature (-78 °C): The reaction is performed at low temperature to control the reactivity of the strong base (LDA) and to prevent side reactions, such as self-condensation of the ester.

-

LDA as a Base: Lithium diisopropylamide is a strong, non-nucleophilic base, which is ideal for the deprotonation of the α-carbon of the ester without competing nucleophilic attack at the carbonyl group.

-

Quenching with Saturated Ammonium Chloride: This mild acidic workup protonates any remaining enolate and neutralizes the reaction mixture.

Characterization

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group of the Boc protector (~1.4 ppm, singlet, 9H), the ethyl ester group (triplet and quartet), the isopropyl group (doublet and septet), and the piperidine ring protons (complex multiplets). The presence of the Boc group may lead to broadened signals due to restricted rotation around the N-C(O) bond.[10] |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, the carbons of the ethyl and isopropyl groups, and the carbons of the piperidine ring. |

| Mass Spectrometry (ESI-MS) | An exact mass measurement confirming the molecular formula (C₁₆H₂₉NO₄). Common adducts such as [M+H]⁺ and [M+Na]⁺ would be expected. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the carbamate and ester functional groups (typically in the range of 1680-1750 cm⁻¹). |

Applications in Drug Discovery

The 3,3-disubstituted piperidine scaffold is a privileged motif in medicinal chemistry, offering a rigid framework that can be elaborated to target a variety of biological receptors and enzymes.[1][13]

-

CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system. The conformational rigidity imposed by the 3,3-disubstitution can lead to enhanced selectivity for specific receptor subtypes.

-

Enzyme Inhibitors: The unique three-dimensional arrangement of substituents can be exploited to design potent and selective enzyme inhibitors. For example, 3,3-disubstituted piperidines have been investigated as inhibitors of HDM2-p53 interaction in cancer therapy.[13]

-

Peptidomimetics: The piperidine core can serve as a mimic of peptide turns, leading to the development of more stable and orally bioavailable drug candidates.[2]

Boc-Protection and Deprotection Protocols

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[14][15][16]

Boc-Protection

The introduction of the Boc group is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: General workflow for the Boc-protection of a piperidine nitrogen.

Boc-Deprotection

The removal of the Boc group is a crucial step in many synthetic sequences and is typically accomplished using strong acids.[14]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [14]

-

Dissolve the Boc-protected piperidine in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add TFA (5-10 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane [14]

-

Dissolve the Boc-protected piperidine in anhydrous 1,4-dioxane.

-

Add a solution of HCl in 1,4-dioxane (e.g., 4M).

-

Stir the mixture at room temperature for 2-4 hours.

-

The product hydrochloride salt may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated aqueous solution of sodium bicarbonate, followed by extraction.[14]

Caption: Mechanism of acid-catalyzed Boc-deprotection.[14]

Conclusion

1-(tert-butyl) 3-ethyl 3-isopropylpiperidine-1,3-dicarboxylate represents a valuable, albeit synthetically challenging, building block for drug discovery. Its 3,3-disubstituted nature provides a unique structural scaffold that can be leveraged to design novel therapeutic agents with improved potency and selectivity. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to access and utilize this and related substituted piperidine derivatives in their quest for new medicines.

References

- BenchChem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.

- BenchChem. (2025).

- Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431–4439.

- Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol.

- Ding, Q., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(15), 5897-5909.

- Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. PubMed, 17488127.

- Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). Bio-protocol.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2023). Chemistry – A European Journal, 29(15), e202203431.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem.

- Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2016). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. ACS Figshare.

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

- DTIC. (2025). Piperidine Synthesis. DTIC.

- Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- ChemicalBook. (n.d.). 1-Boc-piperidine(75844-69-8) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum. ChemicalBook.

- Sigma-Aldrich. (n.d.). Piperidine derivative with boc protection. Sigma-Aldrich.

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7969-7978.

- Foley, D. J., et al. (2022).

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.).

- PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate.

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Encyclopedia.pub. (2023).

- IARC. (n.d.). Piperidine (Compound). Exposome-Explorer.

- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- ChemBK. (n.d.). Ethyl (S)

- Sigma-Aldrich. (n.d.). (S)

- Echemi. (n.d.). (r)

- Organic Syntheses Procedure. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.

- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2020). PubMed Central.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- PubChem. (n.d.). CID 161290137.

- Sigma-Aldrich. (n.d.). Ethyl (S)

- Singh, R., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 59B(5), 765-771.

- Foley, D. J., et al. (2022).

- ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.

- IndiaMART. (n.d.).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ijnrd.org [ijnrd.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Exposome-Explorer - Piperidine (Compound) [exposome-explorer.iarc.fr]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-Boc-piperidine(75844-69-8) 1H NMR [m.chemicalbook.com]

- 12. N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum [chemicalbook.com]

- 13. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. BOC Protection and Deprotection [bzchemicals.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

A Technical Guide to Ethyl 1-Boc-piperidine-3-carboxylate: A Keystone Building Block in Modern Drug Discovery

Senior Application Scientist Note: Initial searches for the specified molecule, Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate, did not yield publicly available data. This suggests the compound may be a novel entity, proprietary, or not widely documented. This guide will therefore focus on the closely related and extensively studied parent compound, Ethyl 1-Boc-piperidine-3-carboxylate . The methodologies and principles discussed herein provide a foundational framework applicable to the synthesis and analysis of its more complex derivatives.

Executive Summary

Ethyl 1-Boc-3-piperidinecarboxylate has emerged as a pivotal intermediate in medicinal chemistry and pharmaceutical development. Its structure, which combines a piperidine core, a protective tert-butoxycarbonyl (Boc) group, and an ethyl ester handle, offers a unique blend of stability and controlled reactivity. This guide provides an in-depth examination of this compound's physicochemical properties, synthesis, and characterization, highlighting its critical role as a versatile building block in the creation of complex, stereochemically defined molecules for drug discovery.[1] We will explore the causality behind its synthetic pathways and analytical validation, offering field-proven insights for researchers and drug development professionals.

Core Molecular Profile

The strategic importance of Ethyl 1-Boc-piperidine-3-carboxylate stems from its well-defined molecular architecture. The Boc group provides robust protection for the piperidine nitrogen, preventing unwanted side reactions while allowing for selective modifications elsewhere on the molecule. This feature is indispensable for multi-step synthetic campaigns common in pharmaceutical research and development.[1]

Physicochemical & Structural Data

A comprehensive summary of the compound's key quantitative data is presented below. This information is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃NO₄ | [2][3][4][5][6] |

| Molecular Weight | 257.33 g/mol | [2][4] |

| CAS Number | 130250-54-3 (Racemate) | [1][3][4][5] |

| 191599-51-6 ((S)-enantiomer) | [2][6] | |

| Appearance | White to light brown solid or liquid | [2][3] |

| Melting Point | 31-35 °C | [3][5] |

| Boiling Point | 95 °C at 0.5 mmHg | [3][5] |

| Density | ~1.077 g/cm³ (Predicted) | [3] |

| Refractive Index | ~1.473 | [3] |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) | Inferred from synthesis protocols |

Chemical Structure Visualization

The structure below illustrates the key functional groups: the Boc-protected amine, the piperidine ring, and the ethyl carboxylate.

Caption: Structure of Ethyl 1-Boc-piperidine-3-carboxylate.

Synthesis and Manufacturing

The synthesis of piperidine derivatives is a cornerstone of pharmaceutical manufacturing. The Boc protection step is a critical maneuver that exemplifies the principles of modern organic synthesis: ensuring high yields and purity by preventing non-selective reactions.

Standard Synthetic Workflow

A common and robust method for preparing the title compound involves the N-Boc protection of a precursor, ethyl nipecotate ((S)-Ethyl piperidine-3-carboxylate). This approach is favored for its high efficiency and mild reaction conditions.

Sources

The Piperidine Nucleus: A Cornerstone of Modern Drug Discovery - A Technical Guide to its Initial Discovery and Synthesis

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most significant structural motifs in medicinal chemistry. Its prevalence in a vast number of natural products and FDA-approved pharmaceuticals underscores its role as a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the initial discovery of piperidine and the evolution of synthetic strategies for its substituted derivatives. We will delve into the causality behind experimental choices in both classical and contemporary synthetic routes, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will also cover the critical aspects of structural characterization and the profound impact of this versatile scaffold on the development of therapeutics.

Introduction: The Ubiquitous Piperidine

The journey of the piperidine moiety began in 1850 when the Scottish chemist Thomas Anderson first isolated it from piperine, the alkaloid responsible for the pungency of black pepper.[1] This discovery laid the foundation for over a century and a half of research into a class of compounds that would prove to be of immense therapeutic value. The piperidine scaffold's success in drug development can be attributed to its unique combination of properties:

-

Conformational Flexibility: The chair and boat conformations of the piperidine ring allow for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.

-